Physicochemical Profile: Increased Lipophilicity and Molecular Weight Versus Lighter Halogen Analogs
N-(5-bromopyridin-2-yl)methanesulfonamide exhibits an XLogP3 of 1.4 and a molecular weight of 251.10 g/mol, significantly higher than the 5‑chloro analog (XLogP3 not reported; MW 206.65 g/mol) and the 5‑fluoro analog (MW 190.20 g/mol) [1][2]. The increased lipophilicity and molecular bulk imparted by the bromine substituent can enhance membrane permeability and target‑binding interactions in hydrophobic pockets, while the heavier halogen provides a distinct synthetic handle for cross‑coupling chemistry .
| Evidence Dimension | Physicochemical Properties (XLogP3 and Molecular Weight) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; MW = 251.10 g/mol |
| Comparator Or Baseline | 5‑Chloro analog (CAS 89466‑53‑5): MW = 206.65 g/mol; 5‑Fluoro analog (CAS 1566385‑75‑8): MW = 190.20 g/mol |
| Quantified Difference | ΔMW = +44.45 g/mol vs. chloro; ΔMW = +60.90 g/mol vs. fluoro |
| Conditions | PubChem computed properties [1]; vendor‑reported molecular weights [2] |
Why This Matters
These physicochemical differences directly influence compound behavior in permeability assays, target engagement, and downstream synthetic versatility, making the bromo analog a distinct choice for specific medicinal chemistry campaigns.
- [1] PubChem. (2025). N-(5-bromo-2-pyridinyl)methanesulfonamide. Compound Summary, CID 790872. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/790872 View Source
- [2] ChemSrc. (2024). (5-Fluoropyridin-2-YL)methanesulfonamide. CAS 1566385-75-8. Retrieved from https://m.chemsrc.com/en/CAS/1566385-75-8 View Source
